
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrogen sulfate (ester) is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a brominated pyridine ring, an ethanethiol group, and a hydrogen sulfate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrogen sulfate (ester) typically involves multiple steps. The process begins with the bromination of 2-pyridinol to form 5-bromo-2-pyridinol. This intermediate is then reacted with 1-bromopentane to yield 5-(5-bromo-2-pyridyloxy)pentane. The next step involves the reaction of this intermediate with ethanethiol in the presence of a base to form the desired product. The final step is the esterification of the product with hydrogen sulfate to obtain ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrogen sulfate (ester).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, modulating their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydrogen sulfate ester can participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, sulfate
Uniqueness
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrogen sulfate (ester) is unique due to the presence of the hydrogen sulfate ester group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
41287-04-1 |
|---|---|
Fórmula molecular |
C12H19BrN2O4S2 |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
5-bromo-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H19BrN2O4S2/c13-11-4-5-12(15-10-11)19-8-3-1-2-6-14-7-9-20-21(16,17)18/h4-5,10,14H,1-3,6-9H2,(H,16,17,18) |
Clave InChI |
QTALKBKPQXGYGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)OCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
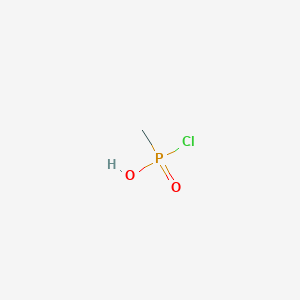
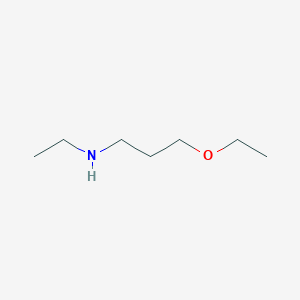
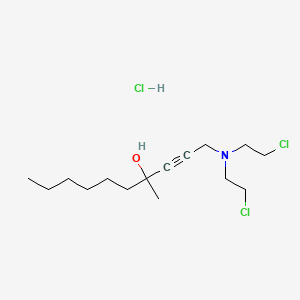
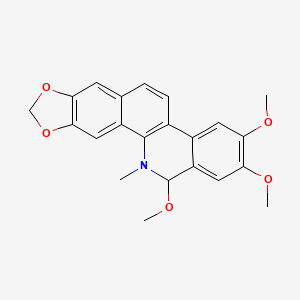

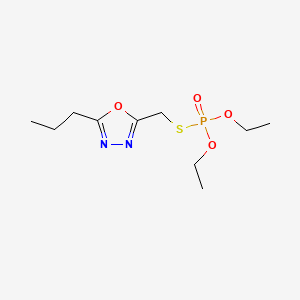
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)


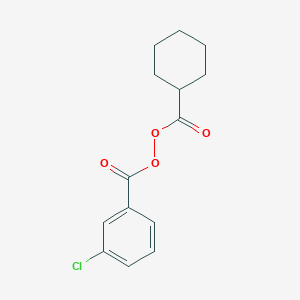
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)
